molecular formula C14H17NO3 B281902 Methyl 4-(4-isopropylanilino)-4-oxo-2-butenoate

Methyl 4-(4-isopropylanilino)-4-oxo-2-butenoate

Cat. No. B281902
M. Wt: 247.29 g/mol
InChI Key: INKWZCNDICOZDM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-isopropylanilino)-4-oxo-2-butenoate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MIAOB and is a member of the butenolide family of compounds. MIAOB has shown promise in various research areas, including cancer research, drug development, and chemical synthesis.

Mechanism of Action

The mechanism of action of MIAOB involves its ability to inhibit the activity of certain enzymes in cancer cells. This inhibition leads to the activation of apoptotic pathways, ultimately resulting in cell death. MIAOB has also been shown to inhibit the growth of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
MIAOB has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, MIAOB has also been shown to have anti-inflammatory and antioxidant properties. These properties make MIAOB a promising candidate for developing new therapies for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MIAOB in lab experiments is its high purity and stability. MIAOB can be synthesized in high yields, making it readily available for research purposes. However, one limitation of using MIAOB in lab experiments is its potential toxicity. Researchers must take precautions to ensure the safe handling and disposal of MIAOB.

Future Directions

There are several future directions for research on MIAOB. One area of interest is the development of new cancer therapies based on MIAOB. Researchers are also interested in studying the potential use of MIAOB in other areas, such as drug development and chemical synthesis. Additionally, further research is needed to fully understand the mechanism of action of MIAOB and its biochemical and physiological effects.

Synthesis Methods

The synthesis of MIAOB involves the reaction of 4-isopropylaniline with methyl acrylate in the presence of a base catalyst. The resulting product is then oxidized to form MIAOB. This synthesis method has been optimized to produce high yields of pure MIAOB.

Scientific Research Applications

MIAOB has been studied extensively for its potential applications in cancer research. Research has shown that MIAOB can induce apoptosis, or programmed cell death, in cancer cells. This makes MIAOB a promising candidate for developing new cancer therapies. In addition to cancer research, MIAOB has also been studied for its potential use in drug development and chemical synthesis.

properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl (E)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoate

InChI

InChI=1S/C14H17NO3/c1-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14(17)18-3/h4-10H,1-3H3,(H,15,16)/b9-8+

InChI Key

INKWZCNDICOZDM-CMDGGOBGSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)OC

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)OC

Origin of Product

United States

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